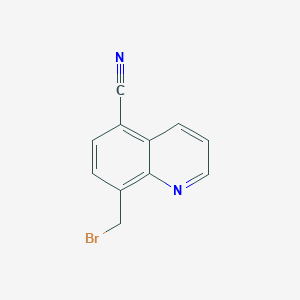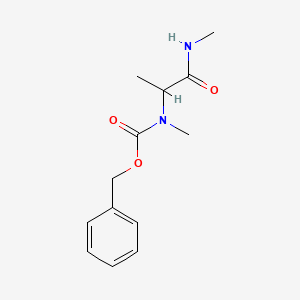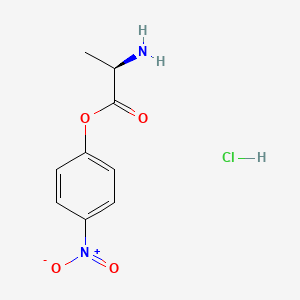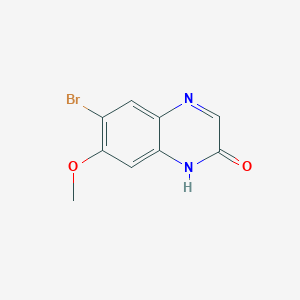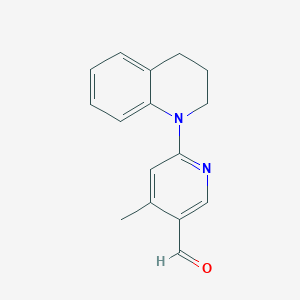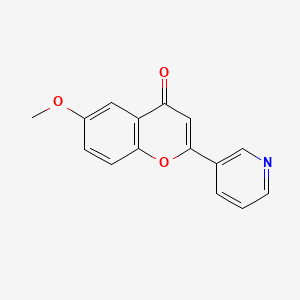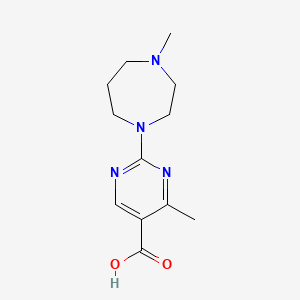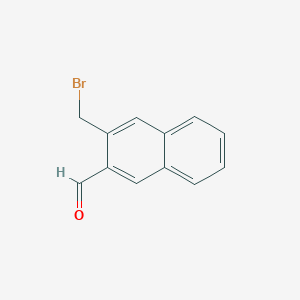
2-(Bromomethyl)naphthalene-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H9BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and a carboxaldehyde group. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)naphthalene-3-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methyl naphthalene followed by formylation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as azides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products Formed
Oxidation: 2-(Bromomethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Bromomethyl)naphthalene-3-methanol.
Substitution: 2-(Azidomethyl)naphthalene-3-carboxaldehyde or 2-(Aminomethyl)naphthalene-3-carboxaldehyde.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)naphthalene-3-carboxaldehyde has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)naphthalene-3-carboxaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in condensation and reduction reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carboxaldehyde group, making it less versatile in certain reactions.
2-Naphthylmethyl bromide: Similar structure but without the aldehyde functionality.
2-(Fluoromethyl)naphthalene: Contains a fluoromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
2-(Bromomethyl)naphthalene-3-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C12H9BrO |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
3-(bromomethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,8H,7H2 |
Clave InChI |
QHXHEXRQMKXKIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CBr)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





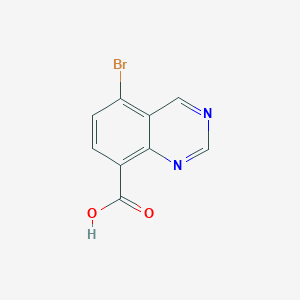
![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)
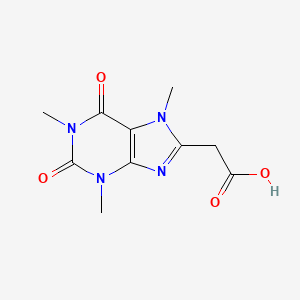
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
